Perfluorooctanamide

Übersicht

Beschreibung

Perfluorooctanamide is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic chemicals known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity. These characteristics make PFASs, including this compound, valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorooctanamide can be synthesized through the reaction of perfluorooctanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Analyse Chemischer Reaktionen

Environmental Degradation and Chemical Reactions

- Resistance to Degradation PFAS, including perfluorooctanamide, are known for their environmental persistence due to the strength of the carbon-fluorine bond .

- Potential Degradation Pathways Recent studies suggest that perfluorocarboxylic acids can undergo complete defluorination under mild conditions . A mild base in aprotic solvents catalyzes decarboxylation, generating a reactive carbanion intermediate that undergoes a series of defluorination reactions.

Persulfate Research has explored the use of persulfate, in combination with catalysts, to remediate PFAS . While hydroxyl radicals and ozone molecules alone are ineffective, ozone with an iron-oxide catalyst and persulfate is effective in removing a variety of PFAS groups .

Other Relevant Information

- Sorption and Transport Multiple soil properties describe sorption of PFASs better than any single property . The effects of soil properties on sorption differ for anionic, .

- Transformation While complete destruction of PFAS is ideal, some systems only shorten the chain . Studies measuring defluorination are important .

It is important to note that the available search results provide limited information specifically on the chemical reactions of this compound. Further research may be needed to fully understand its reactivity and behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Perfluorooctanamide's stability and resistance to degradation make it a subject of interest in environmental studies. Research has shown that this compound can serve as a precursor to other PFAS, contributing to environmental contamination.

Case Study: Soil and Crop Interaction

A study examined the uptake and biodegradation of this compound in soil-carrot mesocosms. It was found that the application of Sulfluramid baits containing this compound led to significant yields of perfluorooctane sulfonate (PFOS) in crops, indicating a potential pathway for PFAS accumulation in agricultural systems . This highlights the need for monitoring PFAS levels in food sources and understanding their environmental impact.

Toxicological Research

The toxicological implications of this compound have been extensively studied due to its persistence and potential health risks.

In Vitro Studies

Recent research utilized human-induced pluripotent stem cell-derived hepatocytes and cardiomyocytes to evaluate the effects of various PFAS, including this compound. The findings indicated that exposure resulted in significant transcriptomic changes, affecting pathways related to stress response and contractility in cardiomyocytes . These results underscore the necessity for further toxicological assessments to understand the biological effects of this compound.

Material Science

This compound's unique chemical properties have led to its exploration in material science, particularly in developing water-repellent coatings and surfactants.

Surface Modification

Research has demonstrated that incorporating this compound into polymer matrices can enhance hydrophobicity and chemical resistance. This property is beneficial for applications in protective coatings for textiles and other materials exposed to harsh environments .

Regulatory Considerations

The regulatory landscape surrounding this compound is evolving due to growing concerns about PFAS. Regulatory agencies are assessing the risks associated with these substances, leading to potential restrictions on their use. The ongoing research aims to provide a clearer understanding of their environmental persistence and health impacts, which is crucial for informed policy-making .

Data Summary Table

Wirkmechanismus

The mechanism of action of perfluorooctanamide involves its interaction with cellular components, particularly proteins and lipids. It can disrupt cellular processes by altering membrane fluidity and protein function. The compound’s high affinity for binding to proteins, such as serum albumin, plays a crucial role in its biological effects .

Vergleich Mit ähnlichen Verbindungen

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

Comparison: Perfluorooctanamide shares many properties with these compounds, such as high thermal stability and resistance to degradationUnlike PFOA and PFOS, which are primarily used in industrial applications, this compound’s amide group allows for more diverse chemical modifications and applications .

Biologische Aktivität

Perfluorooctanamide (PFOA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential adverse health effects. This article explores the biological activity of PFOA, including its mechanisms of action, effects on human health, and relevant case studies.

Overview of this compound

PFOA is characterized by its carbon-fluorine bonds, which confer unique chemical properties such as resistance to degradation and high bioaccumulation potential. These properties raise concerns regarding its impact on biological systems.

Mechanisms of Biological Activity

- Endocrine Disruption : PFOA has been shown to interfere with endocrine functions, particularly through alterations in estrogen and androgen receptor activities. This disruption can lead to reproductive and developmental issues in both humans and wildlife .

- Immunotoxicity : Epidemiological studies indicate that exposure to PFOA is associated with reduced immune response, particularly in children. For instance, a study found that increased levels of PFAS in maternal serum correlated with lower antibody concentrations in children following vaccinations . This suggests that PFOA may impair immune function by modifying cytokine profiles and antibody responses.

- Hepatotoxicity : The liver is a primary target for PFOA accumulation. Research has documented hepatocyte fat infiltration, induction of specific cytochrome P450 enzymes, and increased liver enzyme levels in exposed populations . A significant association was observed between long-chain PFAS exposure and elevated alanine aminotransferase levels, indicating liver damage .

- Developmental Toxicity : PFOA exposure during pregnancy has been linked to adverse outcomes such as low birth weight and developmental delays. A high-throughput toxicity screen revealed that PFOA significantly affected trophoblast viability and migration, suggesting potential impacts on placental function and fetal development .

Case Studies

Several case studies have highlighted the biological impacts of PFOA:

- Case Study 1 : In a cohort of firefighters exposed to Aqueous Film-Forming Foam (AFFF), high levels of PFOA were linked to increased incidences of kidney and testicular cancers. The study underscored the need for monitoring PFAS levels in occupational settings .

- Case Study 2 : Residents near contaminated water sources exhibited elevated serum concentrations of PFOA, correlating with various health issues including high cholesterol and ulcerative colitis. This case emphasizes the public health implications of PFAS contamination in drinking water .

Research Findings

Recent studies have provided insights into the biological effects of PFOA:

Eigenschaften

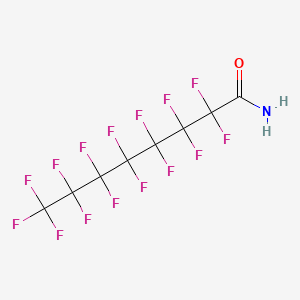

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMUDSKJLAUMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195123 | |

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-54-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorooctanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.